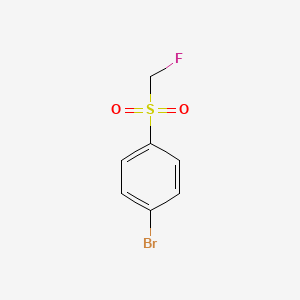

1-Bromo-4-(fluoromethylsulfonyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

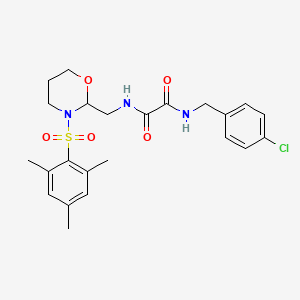

“1-Bromo-4-(fluoromethylsulfonyl)benzene” is a chemical compound. It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Synthesis Analysis

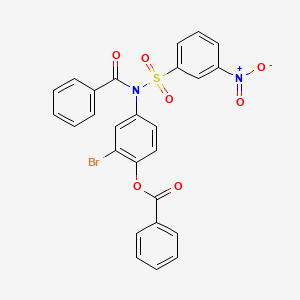

The synthesis of “1-Bromo-4-(fluoromethylsulfonyl)benzene” can involve coupling reactions. For instance, 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .Molecular Structure Analysis

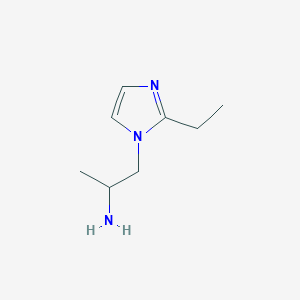

The molecular structure of “1-Bromo-4-(fluoromethylsulfonyl)benzene” can be represented by the formula C7H6BrFO2S . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“1-Bromo-4-(fluoromethylsulfonyl)benzene” can participate in various chemical reactions. For example, it is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It can also undergo nucleophilic reactions .Physical And Chemical Properties Analysis

“1-Bromo-4-(fluoromethylsulfonyl)benzene” has a molecular weight of 175.00 . It has a refractive index n20/D of 1.527 (lit.) , a boiling point of 150°C (lit.) , and a melting point of -16°C (lit.) . Its density is 1.593 g/mL at 25°C (lit.) .Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Bromo-4-(fluoromethylsulfonyl)benzene serves as an intermediate in the synthesis of atypical antipsychotic agents . Researchers explore its potential for designing novel pharmaceutical compounds with improved efficacy and reduced side effects.

Organic Synthesis

Benzylic Position Reactions: The benzylic position of aromatic compounds plays a crucial role in organic synthesis. 1-Bromo-4-(fluoromethylsulfonyl)benzene can undergo reactions at this position, leading to diverse products. For instance:

- Free Radical Bromination : In this reaction, the benzylic carbon undergoes bromination, yielding a brominated derivative. This process is valuable for creating functionalized benzene rings .

Coupling Reactions

1-Bromo-4-(fluoromethylsulfonyl)benzene can participate in coupling reactions. For example:

- N-Aryl Sulfonamide Formation : When reacted with benzene sulfonamide in the presence of copper(I) iodide, it forms the corresponding N-aryl sulfonamide. This reaction has applications in medicinal chemistry and materials science .

Mechanism of Action

Safety and Hazards

“1-Bromo-4-(fluoromethylsulfonyl)benzene” is a flammable liquid. It has a flash point of 53 °C . It is advised to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, use only non-sparking tools, take precautionary measures against static discharges, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

“1-Bromo-4-(fluoromethylsulfonyl)benzene” has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is expected to continue to be used in these areas in the future.

properties

IUPAC Name |

1-bromo-4-(fluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDVQKOYADAUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CF)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(fluoromethylsulfonyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476817.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2476820.png)

![N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2476824.png)

![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)

![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)

![N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2476839.png)